5-(2-Formylphenyl)picolinonitrile
Overview
Description
5-(2-Formylphenyl)picolinonitrile is a useful research compound. Its molecular formula is C13H8N2O and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Complex Formation and Luminescence Studies : It is utilized for studying the formation of five-coordinate complexes of copper(II) porphyrins in the presence of pyridine, 3-picoline, and 4-picoline. This research sheds light on the luminescent properties of these complexes (Szintay & Horváth, 2001).
DNA Binding and Photocleavage : The compound is used in synthesizing and analyzing cobalt(II) picolinate complexes, which have been found to exhibit DNA binding and photocleavage properties (Kawade et al., 2011).
Anticancer Research : It plays a role in the research of organometallic half-sandwich iridium anticancer complexes (Liu et al., 2011).
Photochemical Reactions : This compound is involved in photochemical reactions to produce 5-alkoxy-3-oxazolines and other compounds, contributing to the field of organic photochemistry (Gilgen et al., 1975).
DNA Intercalation Studies : 5-(2-Formylphenyl)picolinonitrile complexes with strong DNA interactions have shown potential in the design of therapeutic complexes, especially in targeting certain cell lines (Perdisatt et al., 2018).
Synthetic Intermediate : It serves as a synthetic intermediate for the synthesis of 3-hydroxy-4-substituted picolinonitriles, which have various applications in organic synthesis (Fukuhara et al., 2018).
HIV-1 Reverse Transcriptase Inhibitor : As a novel diaryltriazine derivative with a picolinonitrile moiety, it exhibits potent HIV-1 reverse transcriptase inhibitory activities (Huang et al., 2017).
Potential Anti-Cancer Applications : Certain compounds derived from this compound show excellent growth inhibitory activities and reduce cell viability, indicating potential anti-cancer applications (Yan et al., 2013).
Treatment of Alzheimer's Diseases and Diabetes Mellitus : Some derivatives of this compound may serve as lead compounds for novel inhibitors in treating Alzheimer's diseases and Diabetes mellitus (Barut & Demirbaş, 2020).
Properties
IUPAC Name |
5-(2-formylphenyl)pyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-7-12-6-5-10(8-15-12)13-4-2-1-3-11(13)9-16/h1-6,8-9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZGBTTUBPWETI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CN=C(C=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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